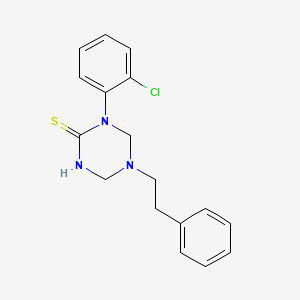
1-(2-Chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its structure features a triazinane ring system with a thione (sulfur) group and substituents on the phenyl rings.
- Although not widely studied, it has potential applications due to its unique structure.
1-(2-Chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione: .
Preparation Methods
- Unfortunately, detailed synthetic routes and industrial production methods for this compound are scarce in the literature.
- researchers have synthesized related compounds using various methods, including cyclization reactions and amide bond formation .
Chemical Reactions Analysis
Reactivity: The compound may undergo reactions typical of amides, such as hydrolysis and substitution.
Common Reagents: Acidic or basic conditions for hydrolysis, and nucleophiles for substitution.
Major Products: Hydrolysis would yield the corresponding carboxylic acid and the amine, while substitution reactions could lead to various derivatives.
Scientific Research Applications
Medicinal Chemistry: Although not extensively explored, its structural features suggest potential as a drug scaffold.
Biology: Investigate its interactions with biological targets (e.g., enzymes, receptors).
Industry: Explore its use in materials science or catalysis.
Mechanism of Action
- Unfortunately, specific mechanisms remain elusive. Further research is needed to elucidate how it interacts with cellular components.
Comparison with Similar Compounds
Similar Compounds: Other triazinane derivatives, such as N-(2-ethyloctanoyl)urea , share structural features.
Uniqueness: Its combination of a chlorophenyl group, phenylethyl side chain, and thione functionality sets it apart.
Properties
Molecular Formula |
C17H18ClN3S |
|---|---|
Molecular Weight |
331.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C17H18ClN3S/c18-15-8-4-5-9-16(15)21-13-20(12-19-17(21)22)11-10-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,22) |
InChI Key |
GQHNTNCWIKHICE-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=S)N(CN1CCC2=CC=CC=C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















